molecular formula C17H15N3O2S B2464001 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile CAS No. 1421516-84-8

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile

Cat. No. B2464001
CAS RN: 1421516-84-8
M. Wt: 325.39
InChI Key: REIQPUJOHGCKLN-UHFFFAOYSA-N
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Description

The compound “2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile” is a complex organic molecule. It contains a 2H-benzo[b][1,4]oxazin-4(3H)-yl moiety, which is a type of heterocyclic compound . This moiety has been found in various compounds with significant biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by 1H NMR and 13C NMR . For example, the presence of signals in the 1H NMR spectrum at specific chemical shifts corresponds to the protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of the compound can be determined . The 1H NMR and 13C NMR can provide information about the chemical environment of the protons and carbons in the molecule .

Scientific Research Applications

Biological Activity

  • Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, similar in structure to the chemical , have been synthesized and tested for biological activity. These compounds showed activity against Candida albicans and moderate activity against other bacterial strains (Hachama et al., 2013).

Synthesis and Potential Applications

  • Research on the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines, including the compound of interest, highlights their relevance in biology and medication. New methods have been explored for their development, which can have broader applications in pharmaceuticals (詹淑婷, 2012).

Antimicrobial and Antioxidant Properties

  • Benzoxazinyl pyrazolone arylidenes, closely related to the chemical , have been synthesized and demonstrated potent antimicrobial and antioxidant properties (Sonia et al., 2013).

Synthesis for Pharmacological Interest

  • Microwave synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones has been researched, showing potential for pharmacological applications. These compounds demonstrated good inhibition against certain bacteria and fungi (Meng et al., 2013).

Herbicidal Activity

  • Some derivatives, including the 2H-benzo[b][1,4]oxazin structure, have been shown to possess herbicidal activity, indicating potential applications in agriculture (Huang et al., 2005).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of similar compounds involve the synthesis of novel structures for effective treatment of cancer . The search for new lead compounds of simple structure, exhibiting optimal in vivo antitumor potency and new mechanisms of action, is one of the most intensely pursued goals of modern medicinal chemistry .

properties

IUPAC Name

2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQPUJOHGCKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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